molecular formula C13H18N2O5S B2403207 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid CAS No. 1396962-35-8

4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid

Cat. No. B2403207
CAS RN: 1396962-35-8
M. Wt: 314.36
InChI Key: XRCFYLHXXLSTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is an organic compound . It belongs to the class of compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular formula of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is C13H18N2O5S . The InChI code is 1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of 4-Carbamoyl-2-(2,4-dimethylbenzenesulfonamido)butanoic acid is 314.36 g/mol . The compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Thymidylate Synthesis Inhibitors: 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate in the synthesis of new thymidylate syntheses inhibitors, was synthesized from 3-(3-nitro benzoyl) propionate ether, demonstrating a method with low cost and suitability for industrial scale production (Yuan Guo-qing, 2013).

Chemical Synthesis and Structural Analysis

  • Synthesis of Analogues

    In the synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid was used as an intermediate. This involved a high-yielding five-step synthesis starting from 2,4-dimethylaniline (R. K. Vaid et al., 2014).

  • Structural Analysis of Derivatives

    The structures of 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide and its analogues were stabilized by extensive intra- and intermolecular hydrogen bonds. These structures are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (W. Siddiqui et al., 2008).

Novel Surfactant Synthesis

  • Synthesis of Anionic Surfactants: 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), an animal feed additive, was used as a starting material for synthesizing anionic surfactants. These surfactants exhibited critical micelle concentrations and lowered surface tension significantly (Guangzhe Yu et al., 2015).

Biomedical Research

  • Topoisomerase Inhibition: A compound named 4-[2-allylsulfanyl-1-(carboxymethyl-carbamoyl)-ethylcarbamoyl]-2-amino-butyric acid, bearing an allyl group, was synthesized and characterized. It demonstrated significant antibacterial activity and strong inhibition for topoisomerase II, suggesting potential use in biomedical applications (P. Pratheebaa et al., 2015).

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

5-amino-2-[(2,4-dimethylphenyl)sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-8-3-5-11(9(2)7-8)21(19,20)15-10(13(17)18)4-6-12(14)16/h3,5,7,10,15H,4,6H2,1-2H3,(H2,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFYLHXXLSTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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